Product packaging for 2-Chloro-1,3-dimethoxypropane(Cat. No.:CAS No. 34680-57-4)

2-Chloro-1,3-dimethoxypropane

Cat. No.: B6307532
CAS No.: 34680-57-4
M. Wt: 138.59 g/mol
InChI Key: GOLTWNACDIUROT-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethoxypropane (CAS 34680-57-4) is a chemical compound with the molecular formula C₅H₁₁ClO₂ and a molecular weight of 138.59 g/mol . It is characterized as a versatile organic building block, where the reactive chloro and ether functional groups make it a valuable intermediate for synthesizing more complex molecules in medicinal and organic chemistry . Researchers utilize this compound in the development of catalysts and other specialized chemicals, as its structure is analogous to internal donors like 2-isopropyl-2-isopentyl-1,3-dimethoxypropane used in polymerization catalyst systems . This product is offered with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only and is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClO2 B6307532 2-Chloro-1,3-dimethoxypropane CAS No. 34680-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-dimethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-7-3-5(6)4-8-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLTWNACDIUROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34680-57-4
Record name 2-Chloro-1,3-dimethoxy-propane
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Synthesis Methodologies for 2 Chloro 1,3 Dimethoxypropane

Direct Halogenation Approaches

A primary conceptual method for the synthesis of 2-Chloro-1,3-dimethoxypropane is the direct chlorination of its parent ether, 1,3-dimethoxypropane (B95874). This approach involves the substitution of a hydrogen atom with a chlorine atom on the propane (B168953) backbone.

Stereochemical Considerations in Chlorination Reactions

Optimization of Reaction Conditions for Yield and Selectivity

The key challenge in the direct chlorination of 1,3-dimethoxypropane is achieving regioselectivity for the C-2 position over the C-1 and C-3 positions. The methoxy (B1213986) groups at the C-1 and C-3 positions can influence the reactivity of the adjacent C-H bonds. Optimization of reaction conditions would be crucial to maximize the yield of the desired 2-chloro isomer.

Factors that would need to be considered for optimization include:

Chlorinating Agent: The choice of chlorinating agent (e.g., Cl₂, sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS)) can influence selectivity.

Initiator: For free-radical reactions, the choice and concentration of the initiator (e.g., AIBN, benzoyl peroxide, UV light) would be critical.

Temperature: Reaction temperature can affect the rate and selectivity of halogenation.

Solvent: The choice of solvent can influence the stability and reactivity of the radical intermediates.

A systematic study varying these parameters would be necessary to determine the optimal conditions for the selective synthesis of this compound via this route.

Ethereal Linkage Formation Strategies

An alternative to direct halogenation involves the formation of the ether linkages as a key step in the synthesis. These strategies can be approached in two main ways: by forming the C-Cl bond before the ether linkages or vice versa.

Alkoxylation and Chlorination Sequence

This strategy involves first synthesizing 1,3-dimethoxy-2-propanol (B53713) and then converting the secondary alcohol to the corresponding chloride.

The synthesis of 1,3-dimethoxy-2-propanol can be achieved from various starting materials, such as epichlorohydrin (B41342) or glycerol (B35011).

Once 1,3-dimethoxy-2-propanol is obtained, the hydroxyl group at the C-2 position can be converted to a chloride. A common reagent for this transformation is thionyl chloride (SOCl₂). orgosolver.comnih.govmasterorganicchemistry.comlibretexts.org The reaction of a secondary alcohol with thionyl chloride typically proceeds via an Sₙ2 or Sₙi mechanism, and the stereochemical outcome can be influenced by the reaction conditions. orgosolver.comnih.govmasterorganicchemistry.com In the presence of a solvent like pyridine, an Sₙ2 mechanism with inversion of stereochemistry is often favored. orgosolver.commasterorganicchemistry.com

Reactant(s)Reagent(s)ProductYield (%)Reference(s)
Secondary AlcoholThionyl Chloride (SOCl₂)Alkyl ChlorideHigh nih.gov

Precursor Design and Functional Group Interconversion

This approach begins with a precursor that already contains the chloro group at the C-2 position, namely 2-chloro-1,3-propanediol (B29967). The synthesis then involves the formation of the two ether linkages. The synthesis of 2-chloro-1,3-propanediol can be achieved through the chlorination of glycerol. scielo.br

The subsequent step is a double etherification of 2-chloro-1,3-propanediol to form this compound. A classic method for forming ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, the diol would be deprotonated twice with a strong base (e.g., sodium hydride) to form a dialkoxide, which would then be reacted with a methylating agent such as methyl iodide or dimethyl sulfate.

Reactant(s)Reagent(s)ProductYield (%)Reference(s)
GlycerolHCl, Acetic Acid3-chloro-1,2-propanediol and 2-chloro-1,3-propanediolNot specified scielo.br
Alcohol, Alkyl HalideBase (e.g., NaH)EtherVaries masterorganicchemistry.comwikipedia.orgbyjus.com

Multi-Step Synthetic Routes

A plausible multi-step synthesis of this compound can be envisioned starting from readily available and inexpensive precursors like epichlorohydrin or glycerol.

Route 1: Starting from Epichlorohydrin

Ring-opening of Epichlorohydrin: Epichlorohydrin can be reacted with methanol (B129727) in the presence of an acid or base catalyst to yield a mixture of 1-chloro-3-methoxy-2-propanol and 2-chloro-1-methoxy-3-propanol.

Etherification of the remaining hydroxyl group: The resulting chloromethoxypropanol can then be treated with a strong base and a methylating agent (Williamson ether synthesis) to form this compound.

Route 2: Starting from Glycerol

Selective Chlorination: Glycerol can be selectively chlorinated to produce 2-chloro-1,3-propanediol. scielo.br

Double Etherification: The resulting diol can then undergo a double Williamson ether synthesis with a methylating agent to yield the final product.

These proposed multi-step routes offer a more controlled approach to the synthesis of this compound compared to direct halogenation, potentially allowing for better control over the final product's structure. However, each step would require careful optimization to maximize yield and purity.

Convergent and Divergent Synthetic Pathways

Synthetic strategies in organic chemistry are often categorized as linear, convergent, or divergent. researchgate.netwikipedia.org

Divergent/Linear Synthesis: A divergent approach begins with a common starting material that is sequentially modified. wikipedia.org A plausible and direct pathway for synthesizing this compound is a linear synthesis starting from 1,3-dimethoxypropane. This would involve the selective chlorination of the C-H bond at the C2 position. This pathway is considered divergent in the sense that a single core molecule (1,3-dimethoxypropane) is modified to create a more complex product. The reaction would likely proceed via a free-radical mechanism, where a chlorine radical abstracts a hydrogen atom from the C2 position, followed by reaction with a chlorine source. aakash.ac.inmasterorganicchemistry.com

Convergent Synthesis: In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together near the end of the process. researchgate.netwisdomlib.org A hypothetical convergent route to this compound is less direct but conceivable. It might involve coupling a methoxy-containing nucleophile with a three-carbon electrophile that already contains the chlorine atom at the C2 position, such as 1,3-dichloro-2-propanol (B29581) or a related derivative, followed by methylation of the hydroxyl group. This approach is generally more efficient for larger, more complex molecules as it maximizes the yield by building up intermediates in parallel. researchgate.net

Efficiency and Atom Economy Analysis of Established Methods

As specific established methods are not well-documented, we will analyze the efficiency of the proposed linear pathway: the direct chlorination of 1,3-dimethoxypropane.

The primary measure of a reaction's efficiency from a green chemistry perspective is its atom economy, which calculates the proportion of reactant atoms incorporated into the final desired product. studymind.co.ukyoutube.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. shaalaa.com

For the proposed reaction: C₅H₁₂O₂ + Cl₂ → C₅H₁₁ClO₂ + HCl (1,3-dimethoxypropane + Chlorine → this compound + Hydrogen Chloride)

The calculation based on the molecular weights of the reactants and the desired product reveals the theoretical efficiency of this pathway. The byproduct, Hydrogen Chloride (HCl), accounts for the portion of the reactant atoms not incorporated into the target molecule.

CompoundMolecular FormulaMolecular Weight (g/mol)Role
1,3-DimethoxypropaneC₅H₁₂O₂104.15Reactant
ChlorineCl₂70.90Reactant
This compoundC₅H₁₁ClO₂138.59Desired Product
Hydrogen ChlorideHCl36.46Byproduct

Theoretical Atom Economy: (138.59 / (104.15 + 70.90)) * 100% = 79.16%

The reaction yield, another key efficiency metric, would depend heavily on the selectivity of the chlorination at the C2 position versus the C1/C3 positions and the potential for multiple chlorinations. masterorganicchemistry.com Achieving high selectivity is a common challenge in free-radical halogenation of alkanes. byjus.comallen.in

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to improving reaction efficiency and selectivity, a core principle of green chemistry. acs.org Both homogeneous and heterogeneous catalysts could potentially be applied to the synthesis of this compound.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium. For the proposed C-H chlorination, several homogeneous approaches could be considered:

Free-Radical Initiators: If the reaction is initiated by light or heat, it proceeds without a catalyst. However, chemical initiators like azobisisobutyronitrile (AIBN) could be used to generate radicals under milder conditions.

Metal Catalysis: More advanced methods for selective C-H chlorination often employ transition metal catalysts. nih.gov Copper(I)-based catalysts, for example, have been shown to facilitate site-selective C-H chlorination of various organic molecules using reagents like dichloramine-T. nih.gov Such a system could potentially offer higher selectivity for the C2 position of 1,3-dimethoxypropane over the terminal carbons.

Catalyst TypePotential CatalystChlorinating AgentPrinciple of Operation
Free-Radical InitiatorAIBNCl₂, SO₂Cl₂, NCSGenerates radicals at lower temperatures than thermal initiation.
Transition Metal ComplexCopper(I) triflate (CuOTf)Dichloramine-TEnables site-selective C-H activation and chlorine atom transfer. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction. Their primary advantage is ease of separation and recycling.

Zeolites: These microporous aluminosilicate (B74896) minerals can provide shape selectivity in chlorination reactions. Zeolites like K-L have been used in the liquid-phase chlorination of aromatic compounds and could potentially influence the regioselectivity of alkane chlorination. google.com

Metal Oxides/Supported Metals: Solid catalysts, including gold nanoparticles, have been used for hydrochlorination reactions. acs.org While mechanistically different from C-H chlorination, it highlights the use of heterogeneous catalysts in forming C-Cl bonds. For a radical pathway, a solid support could be impregnated with a catalyst that initiates the reaction upon thermal or UV activation.

Catalyst TypePotential CatalystReaction TypeAdvantages
ZeoliteZeolite K-L or K-betaLiquid-phase chlorinationPotential for shape-selectivity, catalyst recyclability. google.com
Supported MetalPalladium on Carbon (Pd/C)Reductive Dechlorination (Reverse Reaction)Demonstrates solid catalyst use in C-Cl bond chemistry, easy separation. nih.gov

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles aims to reduce the environmental impact of chemical processes. Solvent selection is a critical aspect of this endeavor.

Solvent Selection and Minimization

Traditional solvents for halogenation reactions often include chlorinated hydrocarbons like carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂). acsgcipr.org However, these solvents are now recognized as environmentally hazardous and toxic. worktribe.comgctlc.org

Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

Problematic Solvents: CCl₄ is an ozone-depleting substance and is banned for most uses. CH₂Cl₂ is a suspected carcinogen and is under increasing regulatory pressure. worktribe.com

Greener Alternatives: For radical chlorinations, alternative non-polar solvents such as cyclohexane (B81311) or heptane (B126788) are preferred. acsgcipr.org Other potential green solvents include dimethyl carbonate. Ionic liquids have also been explored as media for chlorination reactions, although their own environmental impact requires careful consideration. acsgcipr.org

Solvent Minimization: The ideal scenario from a green chemistry perspective would be to run the reaction neat (without solvent), if the physical properties of the reactants allow. If 1,3-dimethoxypropane is a liquid at the reaction temperature, it could potentially serve as both reactant and solvent, drastically reducing waste. chemicalbook.com

SolventClassificationReasoning
Carbon Tetrachloride (CCl₄)Hazardous (Avoid)Ozone-depleting, toxic. worktribe.com
Dichloromethane (CH₂Cl₂)ProblematicSuspected carcinogen, high volatility. worktribe.com
Cyclohexane / HeptaneRecommended AlternativeLower toxicity than chlorinated solvents. acsgcipr.org
Dimethyl Carbonate (DMC)Recommended AlternativeBiodegradable, low toxicity.
None (Neat Conditions)IdealEliminates solvent waste entirely.

Waste Reduction Strategies

The generation of chemical waste is a significant concern in synthetic organic chemistry, leading to increased environmental impact and disposal costs. Consequently, the development of waste reduction strategies is a critical aspect of modern chemical process design. While specific research detailing waste reduction in the synthesis of this compound is not extensively documented in publicly available literature, the principles of green chemistry provide a robust framework for minimizing waste in the production of this and other chemical compounds. yale.edu These strategies focus on preventing pollution at its source through innovative chemical design and process optimization. epa.govmsu.edu

Key approaches to waste reduction in chemical synthesis, applicable to this compound, include:

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com A synthesis with high atom economy generates fewer by-products and less waste. epa.gov Designing a synthetic route where most of the atoms from the reactants are found in the desired product is a fundamental strategy for waste prevention.

Catalysis: The use of catalytic reagents is preferable to stoichiometric reagents. epa.gov Catalysts are effective in small amounts and can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. epa.gov The selection of highly selective catalysts can also minimize the formation of unwanted side products.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of blocking groups or protection/deprotection procedures, should be minimized or avoided. yale.edusigmaaldrich.com These additional steps require extra reagents and generate more waste. nih.gov Streamlining the synthesis to reduce the number of steps is an effective way to decrease waste.

Process Optimization and Real-Time Analysis: Optimizing reaction conditions—such as temperature, pressure, and reaction time—can significantly improve yield and reduce the formation of impurities, thereby minimizing waste. Implementing real-time analytical monitoring allows for better control over the reaction, preventing excursions that can lead to failed batches and waste generation.

The application of these green chemistry principles to the synthesis of this compound would involve a holistic approach to process development, from the selection of starting materials and reagents to the design of the reaction conditions and purification procedures. The overarching goal is to create a more efficient and environmentally responsible process that minimizes waste generation from the outset. yale.edumsu.edu

Table of Green Chemistry Principles for Waste Reduction

Principle Description Relevance to Waste Reduction
Waste Prevention It is better to prevent waste than to treat it after it has been created. yale.edu This is the foundational principle for all waste reduction strategies.
Atom Economy Maximize the incorporation of all reactant materials into the final product. sigmaaldrich.com Directly reduces the amount of atomic material wasted in by-products.
Catalysis Use catalysts in small amounts instead of stoichiometric reagents. epa.gov Minimizes waste as catalysts are not consumed and can be recycled.

| Reduce Derivatives | Avoid unnecessary protection/deprotection or temporary modification steps. nih.gov | Each additional step generates more waste through reagents and solvents. |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 1,3 Dimethoxypropane

Nucleophilic Substitution Reactions

The reactivity of 2-Chloro-1,3-dimethoxypropane in nucleophilic substitution reactions is centered on the electrophilic carbon atom bonded to the chlorine atom. The nature of the reaction pathway, whether it proceeds via a unimolecular (S_N1) or bimolecular (S_N2) mechanism, is dictated by a variety of factors including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity.

The chloro center in this compound is a secondary carbon, which can theoretically undergo substitution by both S_N1 and S_N2 pathways.

S_N1 Pathway: This pathway involves a two-step mechanism. The first and rate-determining step is the departure of the leaving group (chloride ion) to form a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is crucial for the feasibility of the S_N1 mechanism. The secondary carbocation formed from this compound can be stabilized by the adjacent oxygen atoms of the methoxy (B1213986) groups through resonance. This stabilization makes the formation of the carbocation more favorable than in a simple secondary alkyl halide. The second step is the rapid attack of a nucleophile on the carbocation. masterorganicchemistry.com Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture if the carbon center is chiral. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com

S_N2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This "backside attack" results in an inversion of stereochemistry at the reaction center. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For this compound, the steric hindrance around the secondary carbon can influence the accessibility of the nucleophile, potentially slowing down the S_N2 reaction. youtube.com

The competition between S_N1 and S_N2 pathways is a delicate balance. Weak nucleophiles and polar protic solvents favor the S_N1 mechanism by stabilizing the carbocation intermediate. Conversely, strong nucleophiles and polar aprotic solvents tend to favor the S_N2 mechanism.

Electronic Factors: The two methoxy groups in the molecule have a profound electronic influence. The oxygen atoms are electronegative, leading to an inductive effect that withdraws electron density from the surrounding carbon atoms, making the chloro-substituted carbon more electrophilic and susceptible to nucleophilic attack. However, the oxygen atoms also possess lone pairs of electrons that can be donated through resonance, which can stabilize an adjacent carbocation in an S_N1 pathway. This resonance effect is particularly important in stabilizing the carbocation intermediate, thereby promoting the S_N1 mechanism.

FactorInfluence on S_N1 PathwayInfluence on S_N2 Pathway
Substrate Structure Secondary halide, capable of forming a resonance-stabilized carbocation.Secondary halide, some steric hindrance.
Nucleophile Favored by weak nucleophiles.Favored by strong nucleophiles.
Solvent Favored by polar protic solvents.Favored by polar aprotic solvents.
Leaving Group Good leaving group (Cl⁻) is required.Good leaving group (Cl⁻) is required.
Electronic Effects Methoxy groups stabilize the carbocation via resonance.Methoxy groups increase electrophilicity of the carbon center via induction.
Steric Effects Less sensitive to steric hindrance.Hindered by bulky methoxy groups and large nucleophiles.

Electrophilic Activation of the Dimethoxypropane Moiety

The ether linkages in the dimethoxypropane moiety of this compound are generally stable but can be cleaved under specific conditions, typically involving electrophilic activation.

Grignard reagents (R-Mg-X) are potent nucleophiles and strong bases that can react with ethers. While simple ethers are often used as solvents for Grignard reactions due to their relative inertness, under certain conditions, particularly with heating or in the presence of certain catalysts, they can be cleaved. wikipedia.orgchemguide.co.uk In the case of this compound, a Grignard reagent could potentially attack one of the carbon atoms adjacent to the ether oxygen. Research on the reaction of 1,3-dimethoxypropane (B95874) with a Grignard reagent (BuMgCl) has shown that cleavage of the ether bonds can occur, leading to the formation of methoxy groups likely bound to magnesium chloride. researchgate.net The proposed mechanism involves an initial elimination of a methoxy group, followed by further reactions. researchgate.net Given the structural similarity, it is plausible that this compound could undergo similar cleavage reactions in the presence of Grignard reagents, although the presence of the chloro group might lead to competing nucleophilic substitution at that center.

ReagentConditionsProducts of Ether Cleavage
Strong Acid (e.g., H₂SO₄) / H₂O Heating1-chloro-2-propanol, 3-chloro-1,2-propanediol, Methanol (B129727)
Grignard Reagent (e.g., R-MgX) Elevated temperaturesAlcohols, Alkanes, Magnesium alkoxides

Acetyl Formation and Deacetylation Mechanisms

While this compound does not itself contain an acetyl group, its structure is related to precursors and potential products in reactions involving acetal (B89532) chemistry. Acetals are protecting groups for carbonyl compounds, formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst. The reverse reaction, deacetylation (or more accurately, acetal hydrolysis), regenerates the carbonyl compound.

The methoxy groups in this compound are part of an ether linkage, not an acetal. However, if this compound were to be derived from or converted into a structure containing an acetal, the following general mechanisms would apply.

Acetyl Formation: The formation of an acetal from a carbonyl compound, such as a ketone, and an alcohol like methanol proceeds through a hemiacetal intermediate. The reaction is acid-catalyzed, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a hemiacetal. Further reaction with a second molecule of the alcohol, again under acidic conditions, results in the formation of the acetal and a molecule of water.

Deacetylation (Acetal Hydrolysis): The hydrolysis of an acetal to a carbonyl compound and two molecules of alcohol is the reverse of acetal formation and is also acid-catalyzed. The mechanism involves protonation of one of the acetal oxygens, which then allows for the departure of one of the alcohol molecules, forming a resonance-stabilized oxocarbenium ion. Water then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting intermediate yields a hemiacetal, which, under acidic conditions, further hydrolyzes to the corresponding carbonyl compound and a second molecule of alcohol.

Reaction General Conditions Key Intermediates Typical Products
Acetal FormationAcid catalyst (e.g., H₂SO₄, TsOH), excess alcoholHemiacetal, Oxocarbenium ionAcetal, Water
Acetal HydrolysisAqueous acid (e.g., aq. HCl)Oxocarbenium ion, HemiacetalCarbonyl compound, Alcohol

Radical Reactions and Pathways

The presence of a carbon-chlorine bond in this compound suggests the possibility of radical reactions, particularly those initiated by homolytic cleavage of the C-Cl bond.

The carbon-chlorine bond is susceptible to homolytic cleavage under the influence of heat or ultraviolet (UV) light, or through the action of a radical initiator. This cleavage results in the formation of a secondary alkyl radical centered on the C2 carbon of the propane (B168953) chain and a chlorine radical.

The stability of the resulting carbon radical is a key factor in the feasibility of this process. The radical at the C2 position is a secondary radical, which is more stable than a primary radical but less stable than a tertiary radical. The presence of adjacent oxygen atoms in the methoxy groups could potentially influence the stability of this radical through resonance, although the effect is generally less pronounced for radicals compared to carbocations.

The energy required for the homolytic cleavage of a C-Cl bond is typically in the range of 320-350 kJ/mol.

Initiation Method Description Products of Cleavage
ThermolysisApplication of heat to induce bond cleavage.2-(1,3-dimethoxy)prop-2-yl radical, Chlorine radical
PhotolysisUse of UV light to provide the energy for bond cleavage.2-(1,3-dimethoxy)prop-2-yl radical, Chlorine radical
Radical InitiatorA substance (e.g., AIBN, benzoyl peroxide) that generates radicals, which can then abstract the chlorine atom.2-(1,3-dimethoxy)prop-2-yl radical, Initiator-Cl adduct

Once formed, the 2-(1,3-dimethoxy)prop-2-yl radical can participate in subsequent reactions, such as additions to alkenes or alkynes, or intramolecular cyclizations if a suitable unsaturated moiety is present in a modified substrate. The stereochemical outcome of such radical cascade reactions is often determined by the conformation of the radical intermediate and the steric and electronic properties of the reacting partners.

In general, acyclic radicals can adopt multiple conformations, and the stereoselectivity of their reactions can be low unless influenced by chiral auxiliaries or specific reaction conditions. For the 2-(1,3-dimethoxy)prop-2-yl radical, the two methoxymethyl groups can influence the approach of a reactant to the radical center. The preferred transition state will be the one that minimizes steric interactions.

In the absence of specific experimental data for this compound, predictions of stereoselectivity remain speculative and would depend heavily on the specific cascade reaction being considered.

Elimination Reactions

The presence of a chlorine atom (a good leaving group) and hydrogen atoms on the adjacent carbons (β-hydrogens) makes this compound a candidate for elimination reactions to form alkenes.

Dehydrochlorination is the removal of a hydrogen and a chlorine atom from adjacent carbons. This reaction is typically promoted by a base. In the case of this compound, the chlorine is on the C2 carbon, and there are two equivalent β-carbons (C1 and C3).

The mechanism of elimination can be either E1 (unimolecular) or E2 (bimolecular).

E2 Mechanism: This is a concerted, one-step process where the base abstracts a β-hydrogen at the same time as the C-Cl bond breaks and the C=C double bond forms. This pathway is favored by strong, sterically hindered bases and aprotic solvents. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group (Cl⁻) to form a carbocation intermediate. In the second step, a weak base abstracts a β-hydrogen to form the alkene. This pathway is favored by weak bases, polar protic solvents, and substrates that can form stable carbocations. The secondary nature of the carbocation that would be formed from this compound is moderately stable.

The choice of base and reaction conditions would be crucial in determining which pathway is favored.

Mechanism Base Strength Solvent Kinetics Intermediate
E2StrongAprotic or ProticSecond-orderNone (concerted)
E1WeakPolar ProticFirst-orderCarbocation

The dehydrochlorination of this compound would lead to the formation of an unsaturated dimethoxypropane derivative. Since the β-hydrogens on C1 and C3 are equivalent, only one constitutional isomer is expected as the product: 1,3-dimethoxyprop-1-ene .

The geometry of the resulting double bond (E or Z isomer) would depend on the stereochemistry of the starting material (if chiral) and the reaction mechanism. For an E2 reaction, an anti-periplanar arrangement of the departing hydrogen and chlorine is generally preferred, which can influence the stereochemical outcome.

The product, 1,3-dimethoxyprop-1-ene, is an enol ether, a class of compounds that are valuable intermediates in organic synthesis.

Rearrangement Processes

Intramolecular Transformations

There is no available research detailing any intramolecular transformations of this compound.

Ligand Exchange Mechanisms

There is no available research detailing any ligand exchange mechanisms involving this compound.

Applications of 2 Chloro 1,3 Dimethoxypropane As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The utility of a molecule as a building block is demonstrated by its successful incorporation into larger, more complex structures. For 2-Chloro-1,3-dimethoxypropane, there is no available data to support its use in this capacity.

Incorporation into Heterocyclic Systems

A thorough search of scientific databases and chemical literature did not yield any specific examples of this compound being used as a precursor for the synthesis of heterocyclic systems, such as those containing nitrogen, oxygen, or sulfur. Standard synthetic routes to these important classes of compounds typically employ other, more well-established starting materials.

Use in Polyketide and Natural Product Synthesis Scaffolds

The synthesis of complex natural products, including polyketides, often relies on a toolbox of versatile and well-characterized building blocks. There is no indication from the available literature that this compound is a recognized component of this toolbox or that it has been utilized as a scaffold in the total synthesis of any known natural product.

Precursor for Functionalized Compounds

While the structure of this compound suggests potential for functionalization, specific documented examples of such transformations are not available.

Cross-Coupling Methodologies at the Chloro Position

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. Extensive searches for the application of these powerful methods to this compound at its chloro-substituted carbon have not yielded any specific examples. The reactivity of secondary alkyl chlorides in such reactions can be challenging, and it appears this substrate has not been a focus of investigation in this area.

Protecting Group Chemistry (Analogy with related dimethoxypropane compounds)

Compounds such as 2,2-dimethoxypropane (B42991) are widely used as protecting groups for 1,2- and 1,3-diols, forming stable acetal (B89532) structures. By analogy, one might speculate about the potential of related dimethoxypropane structures in protecting group strategies. However, there is no evidence in the literature to suggest that this compound is employed in a similar fashion. The presence of the chloro-substituent would likely alter its reactivity and stability profile, potentially making it unsuitable for typical protecting group applications.

Acetal Formation and Deprotection Strategies

While structurally related to compounds like 2,2-dimethoxypropane which are widely used for the formation of acetal protecting groups for diols, this compound is not typically employed for this purpose. wikipedia.org Its functionality as an alkylating agent, due to the reactive C-Cl bond, dominates its chemistry. The intended use of this compound is to serve as an electrophilic building block rather than a protective group that is later removed. Therefore, specific deprotection strategies associated with its use as an acetal-forming reagent are not established in chemical literature.

Orthogonal Protection Schemes

The concept of orthogonal protection involves using multiple protecting groups in a synthesis that can be removed under distinct conditions without affecting the others. As this compound is primarily utilized as a building block to introduce a permanent structural fragment rather than a temporary protecting group, its incorporation into orthogonal protection schemes is not a documented application. The 1,3-dimethoxyprop-2-yl group, once attached to a substrate via nucleophilic substitution, is generally intended to remain in the final target molecule.

Role in Material Science Applications

The application of this compound in material science is not extensively documented in publicly available research. However, its chemical structure suggests potential roles that could be explored in this field.

Monomer or Cross-Linking Agent in Polymer Synthesis

In principle, the singular reactive chloro group allows this compound to act as a functionalizing agent for polymers or as a chain-terminating agent in certain polymerization reactions. For it to act as a monomer for polymerization, a molecule typically requires at least two reactive functional groups. As this compound possesses only one electrophilic center, its direct use as a monomer for creating polymer chains or as a cross-linking agent (which also requires at least two reactive sites) is chemically unfeasible without prior modification. There is no significant evidence in the literature detailing its use in these specific roles.

Precursor for Advanced Organic Materials

As a synthetic building block, this compound could potentially serve as a precursor for more complex molecules that are themselves components of advanced organic materials. For instance, it could be used to synthesize specialized ligands for metal-organic frameworks (MOFs) or to create unique side chains on conjugated polymers, thereby modifying their solubility, morphology, or electronic properties. These applications remain speculative, as specific examples of its use as a precursor for advanced organic materials are not currently prominent in scientific publications.

Advanced Spectroscopic and Structural Elucidation

Conformational Analysis

The flexibility of the propane (B168953) backbone, influenced by the electronic and steric effects of its substituents, gives rise to a complex conformational landscape. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com

In the gas phase, molecules are studied in an isolated state, free from intermolecular interactions. This allows for the intrinsic properties of the molecule, such as the relative energies of its conformers, to be determined. nih.gov For 2-chloro-1,3-dimethoxypropane, rotations around the C1-C2 and C2-C3 bonds are of primary interest. The most stable conformations are expected to be staggered arrangements, which minimize torsional strain by maximizing the distance between substituent groups on adjacent carbons. chemistrysteps.comlibretexts.org

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are powerful tools for predicting the geometries and relative energies of these conformers. nih.gov By analogy with substituted propanes, a potential energy surface can be mapped by systematically rotating the dihedral angles. masterorganicchemistry.comyoutube.com The key interactions governing stability would be steric repulsion between the chlorine atom and the methoxy (B1213986) groups, as well as potential intramolecular hydrogen bonding and hyperconjugation effects. nih.gov The global minimum energy conformation would be identified, along with higher energy conformers (e.g., gauche and eclipsed forms) and the rotational energy barriers between them. chemistrysteps.com

Table 1: Predicted Relative Energies of Key Gas-Phase Conformers of this compound (Illustrative data based on computational chemistry principles)

Conformer Description Dihedral Angle (O-C1-C2-Cl) Dihedral Angle (Cl-C2-C3-O) Predicted Relative Energy (kJ/mol)
Anti-Anti ~180° ~180° 0 (Global Minimum)
Anti-Gauche ~180° ~60° > 0
Gauche-Gauche ~60° ~60° > 0
Eclipsed Forms 0°, 120° 0°, 120° High (Rotational Barriers)

The study of these dynamics often involves Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide population-averaged data. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs) at different temperatures, it is possible to infer the relative populations of the major conformers in a given solvent. This experimental data can then be compared with computational models that include a solvent continuum model to provide a more accurate picture of the molecule's behavior in the liquid phase.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and investigating molecular structure. nih.gov

The IR and Raman spectra of this compound would be characterized by vibrations associated with its specific functional groups.

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. The methoxy groups (-OCH₃) would likely show a distinct symmetric C-H stretching peak around 2830 cm⁻¹. spectroscopyonline.com

C-O Stretching: Ethers typically exhibit a strong, characteristic C-O-C asymmetric stretching band in the IR spectrum. For a saturated aliphatic ether, this band is expected between 1070 and 1140 cm⁻¹. spectroscopyonline.comlibretexts.org This would be one of the most prominent peaks in the spectrum.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position can be sensitive to the conformation of the molecule. researchgate.netsavemyexams.com

CH₂ Bending: Methylene (B1212753) (CH₂) scissoring and rocking vibrations would appear in the 1400-1500 cm⁻¹ and 720-750 cm⁻¹ regions, respectively.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative data based on group frequency correlations)

Vibrational Mode Functional Group Predicted IR Frequency Range (cm⁻¹) Predicted Raman Intensity
C-H Stretch -CH₃, -CH₂, -CH 2850 - 3000 Medium-Strong
C-O-C Asymmetric Stretch Ether 1070 - 1140 Strong
CH₂ Scissoring Alkane 1450 - 1485 Medium
C-Cl Stretch Chloroalkane 600 - 800 Medium-Strong

While strong hydrogen bonding is absent, weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces govern the condensed-phase behavior of this compound. The C-Cl and C-O bonds introduce polarity, potentially leading to specific molecular associations in the liquid state. nih.gov These interactions can be studied by observing changes in vibrational frequencies, such as shifts in the C-Cl or C-O stretching bands, upon changes in concentration or solvent. dntb.gov.ua Computational studies can further model dimers or larger clusters to analyze the nature and strength of these non-covalent interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. nih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton and carbon signals for this compound.

Due to molecular symmetry, the two methoxy groups and the two methylene groups are chemically equivalent. This would simplify the spectra.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A singlet for the six equivalent protons of the two methoxy (-OCH₃) groups, expected in the 3.3-3.4 ppm range. libretexts.orgpressbooks.pub

A triplet for the four equivalent protons of the two methylene (-CH₂-) groups.

A quintet for the single methine (CHCl) proton.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display three signals corresponding to the three unique carbon environments:

The methoxy carbons (-OCH₃), typically found in the 50-80 ppm range for ethers. libretexts.orglibretexts.org

The methylene carbons (-CH₂-).

The methine carbon bearing the chlorine (CHCl), which would be shifted downfield due to the electronegativity of the chlorine atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative data based on typical chemical shift ranges and computational prediction principles nih.govacs.org)

Atom Label Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
-OCH₃ a ~3.35 ~59 Singlet (s)
-CH₂- b ~3.60 ~70 Triplet (t)
-CHCl- c ~4.10 ~65 Quintet (quin)

To confirm these assignments and establish the connectivity of the molecule, 2D NMR experiments are essential: nih.govsemanticscholar.org

COSY (Correlation Spectroscopy): Would show a correlation between the methylene protons (b) and the methine proton (c), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom (a-H with a-C, b-H with b-C, and c-H with c-C).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. Key correlations would include the methoxy protons (a) to the methylene carbon (b), and the methine proton (c) to the methylene carbon (b), definitively assembling the molecular framework.

By integrating the findings from conformational analysis, vibrational spectroscopy, and a full suite of NMR experiments, a comprehensive and scientifically rigorous structural elucidation of this compound can be achieved.

Dynamic NMR for Conformational Exchange

Due to rotation around the C1-C2 and C2-C3 single bonds, this compound can exist in various conformational states. Dynamic NMR spectroscopy is a technique used to study the kinetics of these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange on the NMR signals.

At room temperature, the rotation around the single bonds is likely to be fast on the NMR timescale, resulting in a single set of averaged signals for each unique proton and carbon. However, as the temperature is lowered, the rate of interconversion between conformers would decrease. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged peaks would broaden and eventually split into separate signals for each populated conformer.

The analysis of these temperature-dependent spectral changes would allow for the determination of the energy barriers to rotation and the relative populations of the different conformers. The study of related substituted propanes suggests that the energy barriers for such conformational changes are typically in the range of 5-15 kcal/mol.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid states. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which can provide detailed structural information.

For this compound, ssNMR could be used to:

Characterize crystalline polymorphism: If the compound can crystallize in different forms (polymorphs), ssNMR can distinguish between them as the local electronic environments of the nuclei would differ, leading to different chemical shifts.

Determine intermolecular interactions: ssNMR can probe close contacts between molecules in the crystal lattice, providing insights into packing arrangements.

Study molecular dynamics in the solid state: Techniques like variable-temperature ssNMR can be used to investigate molecular motions, such as the rotation of the methoxy groups, in the solid state.

Recent studies on other chlorinated organic compounds have demonstrated the sensitivity of ³⁵Cl ssNMR to the local environment of the chlorine atom, making it a powerful tool for characterizing halogen bonding and other intermolecular interactions.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Fragment Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₅H₁₁ClO₂), the expected exact mass of the molecular ion would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Expected Fragmentation Pathways:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is a common fragmentation pathway for ethers. This could lead to the formation of fragments such as [CH₂OCH₃]⁺ (m/z 45) and [CHClCH₂OCH₃]⁺.

Loss of a methoxy group: Cleavage of the C-O bond could result in the loss of a methoxy radical (•OCH₃), leading to a [C₄H₈Cl]⁺ fragment.

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a [C₅H₁₁O₂]⁺ fragment. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl.

A hypothetical fragmentation pattern is presented in the interactive table below.

m/z (for ³⁵Cl)Possible Fragment Ion
138[C₅H₁₁³⁵ClO₂]⁺ (Molecular Ion)
103[C₄H₈³⁵ClO]⁺
73[C₃H₆³⁵Cl]⁺
45[C₂H₅O]⁺

Theoretical and Computational Chemistry Studies

Reaction Mechanism Modeling

Transition State Calculations and Activation Energies

Transition state theory is a cornerstone of computational reaction kinetics. Calculations are employed to locate the transition state (TS), which is the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the rate of a chemical reaction.

For 2-Chloro-1,3-dimethoxypropane, such calculations could be applied to various reactions, including nucleophilic substitution at the chlorinated carbon, elimination reactions, or its formation from precursors. The activation energies would provide quantitative predictions of reaction rates under different conditions.

Status for this compound: At present, there are no specific published studies detailing transition state calculations or activation energies for reactions involving this compound.

Reaction Coordinate Analysis

A reaction coordinate is a one-dimensional coordinate that represents the progress of a reaction. Analyzing the reaction coordinate, often through techniques like Intrinsic Reaction Coordinate (IRC) calculations, allows chemists to map the entire energy landscape of a reaction, from reactants through the transition state to the products. This analysis confirms that a calculated transition state indeed connects the desired reactants and products and can reveal the presence of intermediates.

For this compound, a reaction coordinate analysis would be instrumental in understanding the detailed mechanism of its synthesis or subsequent transformations, providing a step-by-step energetic profile of the chemical process.

Status for this compound: No specific reaction coordinate analyses for reactions involving this compound have been found in the public domain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This allows for the study of the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

Conformational Sampling and Stability

Molecules like this compound, with multiple rotatable bonds, can exist in various conformations. MD simulations can be used to sample these different conformations and determine their relative populations and stabilities. This information is crucial for understanding the molecule's average structure and how its shape influences its reactivity and physical properties.

A conformational analysis of this compound would identify the most stable spatial arrangements of its atoms and the energy barriers between different conformations.

Status for this compound: There are no specific molecular dynamics studies on the conformational sampling and stability of this compound in the available literature.

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the behavior of a molecule, affecting its conformation, stability, and reactivity. MD simulations explicitly including solvent molecules can model these interactions and provide insights into how the solvent affects the solute's properties.

For this compound, simulations in different solvents could predict how its conformational preferences and reaction pathways are altered by the surrounding medium.

Status for this compound: Published research detailing molecular dynamics simulations of this compound to study solvent effects is not currently available.

QSAR and Cheminformatics Applications (excluding biological activity prediction)

Quantitative Structure-Activity Relationship (QSAR) models and cheminformatics tools are used to develop mathematical relationships between the chemical structure of a compound and its properties. While often used for predicting biological activity, these methods can also be applied to predict physicochemical properties and synthetic outcomes.

Predictive Modeling for Synthetic Outcomes

QSAR and machine learning models can be trained on datasets of chemical reactions to predict the outcome of a new reaction, such as the expected yield or the most likely product. For a compound like this compound, such models could be used to predict the success of a planned synthesis or to optimize reaction conditions for better yields.

Status for this compound: There is no evidence in the scientific literature of QSAR or cheminformatics models specifically developed for predicting the synthetic outcomes of reactions involving this compound.

Database Mining for Analog Discovery

Database mining is a crucial cheminformatics strategy for identifying structurally similar or functionally related molecules, known as analogs, from vast chemical databases. nih.govneovarsity.org This in silico approach leverages computational algorithms to screen extensive libraries of compounds, accelerating the discovery of molecules with desired properties. nih.govwikipedia.org For a given compound, such as this compound, database mining can reveal compounds with similar structural features, which may exhibit comparable chemical reactivity or biological activity.

The process begins by selecting a query molecule, in this case, this compound, and defining the search criteria. Large chemical databases, such as PubChem, ChEMBL, and ChemSpider, serve as the primary resources for this endeavor. ebi.ac.uk These repositories contain millions of chemical structures and associated data, which can be systematically searched.

Two primary search strategies are commonly employed for analog discovery:

Substructure Search: This method identifies all molecules in a database that contain a specific chemical scaffold or fragment of the query molecule. youtube.comlibretexts.org For this compound, a substructure search could be designed to find all compounds containing the 1,3-dimethoxypropane (B95874) backbone. This approach is useful for identifying compounds that share a common core structure but have different peripheral functional groups.

The results of a database mining search are typically a list of "hit" compounds that meet the specified search criteria. These hits can then be further analyzed and prioritized for experimental testing based on other computed properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. u-strasbg.fr

The following interactive table provides examples of potential analogs of this compound that could be identified through database mining, illustrating the types of structural variations that might be discovered.

Table 1. Hypothetical Analogs of this compound Identified Through Database Mining

Compound Name Molecular Formula IUPAC Name Structural Variation from Query
1,3-Dimethoxypropane C5H12O2 1,3-dimethoxypropane Replacement of chlorine with hydrogen
2-Bromo-1,3-dimethoxypropane C5H11BrO2 2-bromo-1,3-dimethoxypropane Substitution of chlorine with bromine
2-Fluoro-1,3-dimethoxypropane C5H11FO2 2-fluoro-1,3-dimethoxypropane Substitution of chlorine with fluorine
1,2,3-Trimethoxypropane C6H14O3 1,2,3-trimethoxypropane Substitution of chlorine with a methoxy (B1213986) group
2-Chloro-1,3-diethoxypropane C7H15ClO2 2-chloro-1,3-diethoxypropane Methoxy groups replaced by ethoxy groups

Derivatives and Analogs of 2 Chloro 1,3 Dimethoxypropane

Synthesis of Related Chlorodimethoxypropane Isomers

The arrangement of the chloro and methoxy (B1213986) groups on the propane (B168953) chain significantly influences the chemical behavior of the molecule. The synthesis and distinct properties of positional and stereoisomers are crucial aspects of understanding this class of compounds.

Positional Isomers and their Distinct Reactivity

Positional isomers of 2-chloro-1,3-dimethoxypropane, such as 1-chloro-2,3-dimethoxypropane and 2-chloro-1,1-dimethoxypropane, exhibit varied reactivity profiles due to the different electronic and steric environments of their functional groups.

The synthesis of these isomers can be achieved through several routes. For instance, 2-chloro-1,1-dimethoxypropane, also known as 2-chloropropionaldehyde dimethyl acetal (B89532), can be prepared by the reaction of 1,1-dimethoxypropane with hydrogen chloride or by the acid-catalyzed reaction of 2-chloro-1-propanol with methanol (B129727). Chloroacetals like this are valuable synthetic intermediates because they possess two key reactive sites: the chlorine atom, which can be displaced by nucleophiles, and the acetal group.

The reactivity of these isomers is a subject of interest. The chlorine atom in 2-chloro-1,1-dimethoxypropane can be substituted by various nucleophiles. Furthermore, these chloroacetals can undergo elimination reactions to form enol ethers, highlighting their utility in constructing diverse molecular architectures. The strategic placement of the functional groups in these isomers makes them attractive starting materials for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Stereoisomers and Chiral Derivatization

While this compound itself is achiral, its derivatives and analogs can possess stereocenters, leading to the existence of enantiomers and diastereomers. The synthesis of stereochemically pure forms of these compounds is a significant challenge and a key area of research. A modular approach to the catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols has been developed, which can be a pathway to chiral precursors for such molecules. nih.gov

Chiral derivatization is a powerful technique used to determine the enantiomeric excess and absolute configuration of chiral molecules. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be distinguished by techniques like NMR spectroscopy or chromatography. wikipedia.org For chiral alcohols that could be derived from or lead to chiral chlorodimethoxypropane analogs, a variety of CDAs are available, including chiral acids, chloroformates, and isocyanates. nih.gov For example, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been shown to be an effective CDA for determining the enantiomeric excess of primary alcohols. wikipedia.org

The development of new chiral derivatizing agents and methodologies is an ongoing effort in analytical and organic chemistry, enabling the precise characterization of stereoisomers. wikipedia.orgregistech.comalfa-chemistry.com

Functionalization at the Methoxy Groups

The methoxy groups in this compound and its isomers are ethers, which are generally stable but can undergo specific chemical transformations under certain conditions.

Ether Cleavage and Alcohol Formation

The cleavage of the carbon-oxygen bond in ethers is a fundamental reaction in organic synthesis, typically requiring strong acids. wikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com This acid-catalyzed nucleophilic substitution can proceed through either an S_N1 or S_N2 mechanism, depending on the structure of the ether. wikipedia.orglibretexts.org For ethers with primary alkyl groups, the reaction generally follows an S_N2 pathway, where a halide ion attacks the less sterically hindered carbon. masterorganicchemistry.com In the case of ethers that can form stable carbocation intermediates, an S_N1 mechanism is favored. wikipedia.orglibretexts.org

The use of hydrohalic acids like HBr and HI is common for ether cleavage. wikipedia.orglibretexts.org The reaction involves the protonation of the ether oxygen, making it a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. libretexts.orgmasterorganicchemistry.com

Replacement with Other Alkoxy Groups

The replacement of a methoxy group with a different alkoxy group is known as transetherification. This process can be catalyzed by various reagents, including iron(III) triflate, which has been shown to be an efficient and environmentally benign catalyst for this transformation. nih.gov Transetherification allows for the synthesis of unsymmetrical ethers from symmetrical ethers and an alcohol. nih.gov Another approach involves the reaction of silyl ethers with a hydroxyl-containing compound in the presence of a Lewis base catalyst. google.com

For acetals, a related reaction is transacetalization, where the alkoxy groups are interchanged in an acidic medium. For example, 2,2-dimethoxypropane (B42991) can be used to prepare a variety of other acetals through this process. wikipedia.org

Future Research Directions and Open Challenges

Development of More Sustainable Synthetic Routes

A primary challenge in the utilization of functionalized building blocks like 2-Chloro-1,3-dimethoxypropane is the development of environmentally benign and efficient synthetic methodologies. Traditional syntheses of halogenated compounds often rely on harsh reagents and generate significant waste. Future research must focus on aligning its production with the principles of green chemistry. nih.gov

Key research objectives include:

Renewable Feedstocks: Investigating synthetic pathways starting from bio-based resources, such as glycerol (B35011) (propane-1,2,3-triol), is a critical goal. Glycerol is an abundant byproduct of biodiesel production, and its conversion to value-added chemicals like this compound would represent a significant advancement in sustainable chemistry. A hypothetical pathway could involve the dietherification of glycerol followed by a selective chlorination of the secondary alcohol, a strategy that would require the development of highly selective catalysts.

Atom Economy and Catalysis: Moving away from stoichiometric reagents towards catalytic systems can drastically reduce waste. nih.gov Research into catalytic etherification and chlorination reactions that maximize the incorporation of atoms from reactants into the final product is essential.

Green Solvents: The exploration of safer, renewable, or biodegradable solvents is crucial. nih.govnih.gov Studies could compare reaction efficiency in solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) against traditional, more hazardous chlorinated solvents or ethers. mdpi.com The ideal route would minimize solvent use altogether. nih.gov

Table 1: Comparison of Potential Synthetic Routes

Parameter Traditional Route (Hypothetical) Future Sustainable Route (Proposed)
Starting Material Petroleum-based precursors Glycerol (from biodiesel)
Key Reagents Thionyl chloride, strong acids Catalytic chlorinating agent, reusable catalyst
Solvent Dichloromethane (B109758), Chloroform 2-MeTHF, CPME, or solvent-free
Byproducts Stoichiometric inorganic salts, acidic waste Minimal, with water as a primary byproduct

| E-Factor | High | Low |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is largely unexplored. Its structure suggests it can act as a versatile electrophilic building block. The central secondary chloride is activated by the two adjacent ether functionalities, which can influence reaction rates and pathways through inductive effects.

Future investigations should systematically map its reactivity profile:

Nucleophilic Substitution: A significant open challenge is to understand its behavior with a wide range of nucleophiles (O, N, S, C-based). The flanking methoxy (B1213986) groups could potentially participate in neighboring group participation, leading to complex reaction outcomes or unexpected stereochemistry.

Organometallic Coupling: Its utility in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, remains to be determined. researchgate.net If successful, this would establish this compound as a valuable three-carbon (C3) building block for constructing more complex molecular architectures.

Elimination Reactions: The potential for elimination reactions to form unsaturated diether species presents another avenue. The conditions controlling the competition between substitution and elimination need to be thoroughly investigated.

Computational Design of Advanced Derivatives

In silico methods offer a powerful tool for predicting the properties and potential applications of novel compounds before their synthesis, saving significant time and resources. mdpi.commdpi.com Applying computational chemistry to this compound and its hypothetical derivatives is a key area for future research.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, reactivity indices (such as frontier molecular orbital energies), and thermodynamic stability of this compound and its derivatives. nih.govresearchgate.net This can help predict its reactivity with various reagents and guide the design of new reactions.

Pharmacophore Modeling: By computationally modifying the structure—for instance, replacing the methoxy groups with other alkoxy groups or substituting the chlorine with other halogens—researchers can design derivatives with tailored properties. nih.govnih.gov These properties could include altered lipophilicity, polarity, or steric profiles, making them suitable for specific applications in medicinal chemistry or materials science.

Property Prediction: Computational tools can predict physical properties such as boiling point, solubility, and partition coefficients, which are crucial for designing purification processes or formulating new solvents.

Table 2: Hypothetical Properties of Designed Derivatives (Calculated)

Derivative Modification Predicted Property Change Potential Application
2-Fluoro-1,3-dimethoxypropane Cl replaced by F Increased metabolic stability, altered reactivity Pharmaceutical intermediate
2-Chloro-1,3-diethoxypropane Methoxy replaced by Ethoxy Increased lipophilicity, higher boiling point Specialized solvent, polymer building block

Integration into Flow Chemistry and Automation for Scalable Synthesis

For this compound to be a viable building block, its synthesis must be scalable, safe, and efficient. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward automation and scale-up. acs.orgflinders.edu.au

Future research should focus on developing a continuous-flow process for its synthesis. A hypothetical multi-step flow system could be designed starting from a glycerol derivative. uc.pt

Reactor 1 (Etherification): A packed-bed reactor containing a solid acid catalyst could mediate the dietherification of a suitable glycerol precursor.

Reactor 2 (Chlorination): The output from the first reactor could be mixed with a chlorinating agent in a second reactor coil, with precise temperature control to minimize side reactions.

In-line Purification: The crude product stream could pass through a scavenger resin or a liquid-liquid separation module to remove impurities and unreacted starting materials before collection. thieme-connect.de

This automated approach would not only improve yield and purity but also enhance the safety and reproducibility of the synthesis, making the compound more accessible for further research and potential commercial applications. mdpi.comnih.gov

Investigation of Emerging Spectroscopic Techniques for Structural Insights

While standard spectroscopic methods like ¹H and ¹³C NMR are fundamental, emerging and advanced techniques are needed for the unambiguous structural elucidation of this compound and its future derivatives, especially those with complex stereochemistry. researchgate.netethernet.edu.etsemanticscholar.org

Areas for future spectroscopic investigation include:

Advanced NMR Methods: Two-dimensional NMR experiments, such as HSQC, HMBC, and NOESY, are essential for confirming connectivity and determining the through-space proximity of atoms, which can help establish the compound's preferred conformation. For more complex derivatives, advanced techniques for measuring long-range proton-carbon coupling constants could provide deeper conformational insights. umn.edu

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the elemental composition. Tandem MS (MS/MS) experiments can be designed to study the specific fragmentation patterns of the molecule. The characteristic isotopic signature of chlorine (a 3:1 ratio for M+ and M+2 peaks) would be a key diagnostic feature in the mass spectra of this compound and its fragments. docbrown.infolibretexts.org Predicted fragmentation could include the loss of a chlorine radical (•Cl), a methoxy group (•OCH₃), or alpha-cleavage adjacent to the ether oxygen atoms. libretexts.orgmiamioh.edu

Vibrational Spectroscopy with DFT: Combining experimental FT-IR and Raman spectroscopy with DFT calculations can provide a highly detailed understanding of the vibrational modes of the molecule, serving as a powerful tool to confirm the structure of newly synthesized derivatives.

Q & A

Q. Table 1: Comparison of Synthetic Methods

ReagentSolventTemp. (°C)Yield (%)Purity (%)
SOCl₂CH₂Cl₂40–5085–9095+
PCl₃Toluene60–7070–7585–90
HCl (gas)Ether25–3060–6580–85

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The chloro and methoxy groups produce distinct signals. For example:
    • ¹H NMR (CDCl₃): δ 3.4–3.6 (s, 6H, OCH₃), δ 4.2–4.4 (m, 1H, CHCl), δ 1.8–2.1 (m, 2H, CH₂).
    • ¹³C NMR: δ 55.2 (OCH₃), δ 75.1 (C-Cl), δ 30.5 (CH₂) .
  • IR Spectroscopy: Peaks at 740 cm⁻¹ (C-Cl stretch) and 1120 cm⁻¹ (C-O-C ether stretch) confirm functional groups.
  • Mass Spectrometry: Molecular ion [M+H⁺] at m/z 153 (C₅H₁₁ClO₂) with fragmentation patterns (e.g., loss of Cl⁻ at m/z 117).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile vapors (evidenced in SDS for similar chlorinated compounds) .
  • PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Waste Disposal: Neutralize with aqueous NaOH (1 M) before disposal to hydrolyze residual chloride .

Advanced: How does steric and electronic modulation of this compound influence its reactivity in Ziegler-Natta catalyst systems?

Methodological Answer:
In Ziegler-Natta polymerization, this compound acts as an electron donor. The methoxy groups stabilize MgCl₂ catalyst surfaces via chelation, while the chloro group enhances Lewis acidity at active Ti sites. Key factors:

  • Steric Effects: Bulky substituents (e.g., diisobutyl analogs) improve catalyst binding and reduce AlR₃ extraction, enhancing stereoregularity in polypropylene .
  • Electronic Effects: Electron-withdrawing Cl increases Ti³⁺ electrophilicity, accelerating monomer insertion.
    Validation: Compare polymer tacticity (via ¹³C NMR) using donors with varying substituents.

Advanced: How can computational modeling predict reaction pathways for this compound in multi-step syntheses?

Methodological Answer:
AI-driven tools (e.g., Reaxys, Pistachio) analyze retrosynthetic pathways:

  • Step 1: Input target structure into databases to identify feasible precursors (e.g., 1,3-dimethoxypropan-2-ol + SOCl₂).
  • Step 2: Use DFT calculations (Gaussian, ORCA) to model transition states and activation energies for substitution reactions.
  • Step 3: Validate predictions experimentally (e.g., HPLC monitoring of reaction progress) .

Q. Table 2: Computational vs. Experimental Yields

MethodPredicted Yield (%)Experimental Yield (%)
DFT (B3LYP/6-31G)8885
Reaxys AI8279

Advanced: How can researchers resolve contradictions in synthetic outcomes (e.g., varying yields) for this compound?

Methodological Answer:
Contradictions often arise from:

  • Impurity in Starting Materials: Use GC-MS to verify diol purity pre-reaction.
  • Moisture Sensitivity: Anhydrous conditions (molecular sieves, N₂ atmosphere) prevent hydrolysis of SOCl₂.
  • Kinetic vs. Thermodynamic Control: Optimize reaction time (e.g., 6–8 hrs for SOCl₂ vs. 12+ hrs for PCl₃) .
    Case Study: A 10% yield drop under humid conditions correlates with IR-detected OH stretches (3400 cm⁻¹), indicating hydrolysis.

Advanced: What role does this compound play in asymmetric synthesis, and how is enantioselectivity achieved?

Methodological Answer:
The compound serves as a chiral auxiliary in Pd-catalyzed cross-couplings. Key steps:

  • Chiral Induction: Use (R)-BINAP ligands to coordinate the chloro group, directing aryl halide insertion.
  • Enantiomeric Excess (ee): Optimize solvent polarity (e.g., THF >90% ee vs. DMF <70% ee) and temperature (−20°C to minimize racemization).
    Validation: Chiral HPLC (Chiralpak AD-H column) quantifies ee .

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